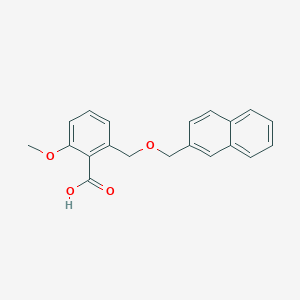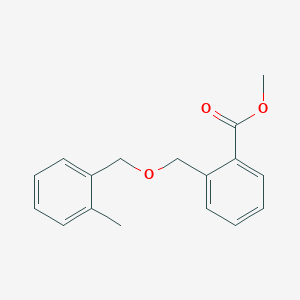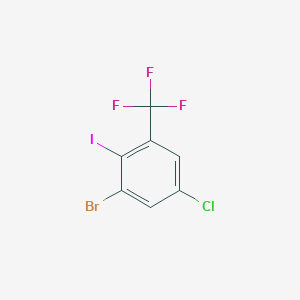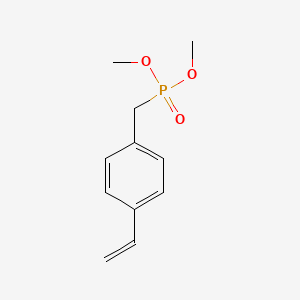
5-Bromo-3-chloro-2-iodobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-iodobenzotrifluoride, also known as 1-bromo-5-chloro-2-iodo-3-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2BrClF3I . It has a molecular weight of 385.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrClF3I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, chloro, iodo, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°CAplicaciones Científicas De Investigación
Photophysics and Photochemistry of Halogen-Substituted Compounds
The study on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, including those related to 5-Bromo-3-chloro-2-iodobenzotrifluoride, has revealed insights into the photolytic processes. Heavy atom substituted compounds show increased quantum yields for deoxygenation, suggesting the potential of such halogenated compounds in photochemical applications. This indicates that the presence of heavy atoms like bromo, chloro, and iodo groups can enhance intersystem crossing-related effects, useful in designing photoresponsive materials (Nag & Jenks, 2004).
Electrochemical Reductive Cleavage
Electrochemical studies on similar halogenated compounds have offered insights into the reductive cleavage mechanisms of carbon-halogen bonds. These findings are pertinent for the development of electrochemical reactions involving this compound, providing a foundation for synthesizing novel organic compounds through selective bond cleavage and formation processes (Prasad & Sangaranarayanan, 2004).
Halogen-rich Intermediates for Synthesis
Halogen-rich intermediates, similar to this compound, play a crucial role in the synthesis of complex organic structures. Such compounds serve as versatile building blocks in medicinal chemistry, demonstrating the utility of halogenated compounds in facilitating diverse chemical transformations and enabling the functionalization of organic molecules for drug development and other applications (Wu, Porter, Frennesson, & Saulnier, 2022).
Chirality Probes and Halogenation Protocols
Research on pseudotetrahedral polyhaloadamantanes illustrates the use of halogenated compounds as chirality probes. By employing halogenation protocols, researchers can achieve high enantiomeric excess and determine absolute configurations. This demonstrates the application of halogenated compounds in stereochemical analysis and enantioselective synthesis (Schreiner et al., 2002).
Metal–Halogen Exchange in Synthesis
Tetrahalogenomethanes, including compounds related to this compound, have been used to synthesize monohalogenated and mixed dihalogenated aromatic heterocycles. The metal–halogen exchange mechanism is crucial for the high-yield production of halogenated aromatics, showcasing the role of halogenated compounds in organometallic chemistry and the synthesis of heterocyclic compounds (Boga et al., 2000).
Propiedades
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMKKSMXKXGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)



